1,3-Tetradecanedione, 1-phenyl-
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Overview
Description
1,3-Tetradecanedione, 1-phenyl-: is an organic compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol . It is also known by other names such as 1-phenyl-1,3-tetradecanedione and lauroyl benzoyl methane . This compound is characterized by the presence of a phenyl group attached to the 1-position of a tetradecanedione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Tetradecanedione, 1-phenyl- can be synthesized through various methods. One common synthetic route involves the reaction of methyl laurate with acetophenone in the presence of a base to form the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods:
In industrial settings, the production of 1,3-tetradecanedione, 1-phenyl- may involve the use of dodecanoyl chloride and 2-bromoacetophenone as starting materials . The reaction is catalyzed by a base such as sodium hydroxide and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
1,3-Tetradecanedione, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like or .
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Tetradecanedione, 1-phenyl- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,3-tetradecanedione, 1-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or receptor modulator , affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
- 1,3-Diphenyl-1,3-propanedione
- 1,3-Dibenzoylpropane
- 1,3-Diphenyl-2-propanone
Comparison:
1,3-Tetradecanedione, 1-phenyl- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This structural feature influences its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
55846-69-0 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-phenyltetradecane-1,3-dione |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(21)17-20(22)18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3 |
InChI Key |
VGYZKPWMARHMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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